1-Azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-dithiophen-2-ylacetate is a key intermediate in the synthesis of Aclidinium Bromide, a potent muscarinic antagonist. [, ] While not naturally occurring, this compound plays a crucial role in pharmaceutical research, specifically in developing treatments for respiratory diseases. []
The synthesis of 1-Azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-dithiophen-2-ylacetate is a multi-step process. A key step involves reacting 2-hydroxy-2,2-dithien-2-ylacetic acid with an appropriate reagent to form the 1-azabicyclo[2.2.2]octan-3-yl ester. [, , , , , ] Various solvents and reaction conditions can be employed, with a focus on optimizing yield and purity. [, , , , , ] Specific details regarding reagents, solvents, and reaction parameters can be found in the cited literature.
The primary chemical reaction involving 1-Azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-dithiophen-2-ylacetate is its conversion to Aclidinium Bromide. [, ] This reaction involves quaternization of the tertiary amine in the azabicyclooctane ring with 3-phenoxypropyl bromide. [, , , , , ] This reaction is typically carried out in solvents like acetone, dioxane, or tetrahydrofuran. [, , , , ]
As an intermediate compound, 1-Azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-dithiophen-2-ylacetate itself does not possess a direct mechanism of action. Its significance lies in its role as a precursor to Aclidinium Bromide. [, ] Aclidinium Bromide exerts its therapeutic effect by acting as a muscarinic antagonist, specifically targeting M3 muscarinic receptors in the airways. []
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2